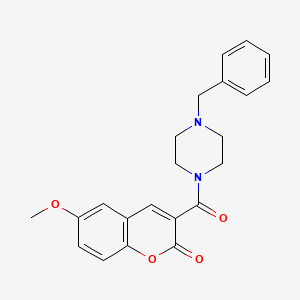

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one

Description

Structure and Key Features

3-(4-Benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by:

- Core Structure: A chromen-2-one (coumarin) scaffold with a methoxy group at position 5.

- Substituent: A 4-benzylpiperazine-1-carbonyl group at position 3, introducing a nitrogen-rich, flexible aromatic moiety.

Characterization typically involves ¹H/¹³C NMR, HRMS-ESI, and IR spectroscopy .

Properties

IUPAC Name |

3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHFEPJMDOSPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the coumarin derivative with benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of chromenones, including this compound, exhibit significant antioxidant activities. Studies have demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated various chromenone derivatives and reported that compounds similar to 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one showed promising cytotoxic effects against cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

The piperazine moiety is known for its neuroprotective properties. Compounds containing this structure have been investigated for their ability to protect neuronal cells against apoptosis induced by neurotoxic agents.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Neuroprotective | Protection against neuronal apoptosis |

Pharmacological Research

The compound is being investigated for its potential use in treating various conditions, including:

- Neurodegenerative Diseases : Due to its neuroprotective properties, it may play a role in therapies aimed at diseases like Alzheimer's and Parkinson's.

- Cancer Therapy : Its cytotoxic effects suggest potential as an adjunct in cancer treatment regimens.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to both the catalytic active site and the peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine . This dual binding mode enhances its inhibitory potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related coumarin derivatives, highlighting key differences in substituents, biological activities, and synthesis approaches:

Key Structural and Functional Insights

Substituent Flexibility and Binding Modes: The 4-benzylpiperazine-1-carbonyl group in the target compound exhibits higher conformational flexibility compared to rigid tert-butyl or morpholine substituents. Fluorine substitution (e.g., in 4-benzylpiperazine-1-carbonyl derivatives) enhances interaction energy (ΔG = -42.3 kcal/mol) and correlates with IC₅₀ values (r = 0.95, p < 0.05) .

Methoxy vs. Halogen Substituents :

- 6-Methoxy (common in scopoletin analogs) is associated with antiangiogenic activity via VEGF and ERK inhibition .

- 6-Bromo or 6-chloro substituents (e.g., in compound 23 and 14) increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .

Chalcone-Coumarin Hybrids :

- Compounds like 14a merge coumarin with chalcone moieties, broadening biological activity. The acryloyl group at position 3 enables π-π stacking with kinase active sites .

Benzothiazole and Piperazine Derivatives :

- Benzothiazole at position 3 (e.g., compound in ) introduces heterocyclic rigidity, improving binding to hydrophobic pockets.

- Piperazine-linked compounds (e.g., ) show enhanced solubility and CNS penetration due to the basic nitrogen.

Contradictions and Limitations

- focuses on acaricidal activity for simple benzyloxy derivatives, while and emphasize anticancer mechanisms. This suggests substituent-dependent target specificity.

- Fluorine’s role in PI3Kδ inhibition conflicts with its traditional use as a bioisostere; here, it alters binding coherence rather than mimicking hydrogen .

Biological Activity

The compound 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one , a derivative of the chromone family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a chromone core with a benzylpiperazine moiety. The molecular formula is and the molecular weight is approximately 342.39 g/mol.

Structural Features

- Chromone Core : Known for various pharmacological properties.

- Benzylpiperazine Group : Implicated in neuropharmacological activities.

Neuropharmacological Effects

Research indicates that compounds containing piperazine rings exhibit significant neuropharmacological activities. A study on N-benzylpiperazine (BZP), closely related to our compound of interest, demonstrated neurotoxic effects in human cancer cell lines, suggesting that similar derivatives could also exhibit neurotoxic properties through mechanisms involving mitochondrial dysfunction and oxidative stress .

Table 1: Summary of Neurotoxic Effects of BZP

| Effect | Observations |

|---|---|

| LDH Elevation | Significant increase indicating cell membrane damage |

| ROS Production | Increased levels indicating oxidative stress |

| DNA Damage Marker | Elevated 8-OHdG levels suggesting genotoxicity |

| Activation of Caspases | Indicated apoptosis pathways |

Antimicrobial Activity

Piperazine derivatives have been shown to possess antimicrobial properties. A review highlighted that piperidine-based compounds exhibit antibacterial and antifungal activities, suggesting that our compound may also have potential in this area . Further research is needed to evaluate the specific antimicrobial efficacy of this compound against various pathogens.

Antioxidant Activity

The antioxidant potential of chromone derivatives has been documented in various studies. Chromones are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage . The methoxy group in our compound may enhance its electron-donating ability, contributing to its antioxidant properties.

Study on Piperazine Derivatives

A study focused on various piperazine derivatives indicated that structural modifications significantly influence their biological activity. The study evaluated the effects of different substituents on the piperazine ring and found that certain modifications enhanced neuroprotective effects while others led to increased toxicity . This suggests that careful consideration of structural features is essential when predicting the biological activity of new compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.